molecular formula C7H6BrFN2O B1523183 3-Bromo-5-fluorobenzohydrazide CAS No. 1094510-55-0

3-Bromo-5-fluorobenzohydrazide

Cat. No.: B1523183
CAS No.: 1094510-55-0
M. Wt: 233.04 g/mol
InChI Key: KLBBCPJEJVLWPS-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzohydrazide (CAS: 1094510-55-0) is a substituted benzohydrazide derivative characterized by a bromine atom at position 3 and a fluorine atom at position 5 on the benzene ring. Its molecular structure includes a hydrazide functional group (-CONHNH₂), which confers reactivity for applications in coordination chemistry, pharmaceutical intermediates, or agrochemical synthesis . The compound is commercially available under catalog numbers such as GR-(014)-24159 and GR-(012)-23120, with suppliers like Shanghai Jinlan Pharm and Combi-Blocks .

Properties

IUPAC Name

3-bromo-5-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBBCPJEJVLWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655782
Record name 3-Bromo-5-fluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094510-55-0
Record name 3-Bromo-5-fluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromo-5-fluorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a fluorine atom on the benzene ring. These halogen substituents can influence the compound's reactivity and biological activity, making it a candidate for various therapeutic applications.

The molecular formula for this compound is C7H6BrFC_7H_6BrF with a molecular weight of approximately 203.03 g/mol. The presence of both bromine and fluorine atoms contributes to its distinctive chemical characteristics, affecting interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Preliminary studies suggest that the compound may also possess antifungal properties, indicating its potential utility in treating infections caused by resistant pathogens.

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated antitumor activity in vitro. Studies have shown that it can inhibit the proliferation of cancer cell lines, including human promyelocytic leukemia (HL-60) cells. The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest, although further investigation is required to elucidate the specific pathways involved.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The hydrazide functional group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction may disrupt critical biochemical pathways, leading to antimicrobial or antitumor effects.

Comparative Analysis

To better understand the biological significance of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-5-fluoro-benzohydrazideBromine and fluorine on the benzene ringExhibits antimicrobial and antitumor properties
5-Bromo-2-chlorobenzohydrazideChlorine instead of fluorineAltered biological activity due to chlorine
3-Bromo-4-fluoro-benzohydrazideDifferent positioning of substituentsAffects reactivity and potential interactions

Case Studies

  • Antimicrobial Study : In one study, this compound was tested against Escherichia coli and Xanthomonas campestris, showing significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent for bacterial infections.
  • Antitumor Research : A study involving HL-60 cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This highlights its potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-Bromo-4-fluorobenzohydrazide (CAS: 929884-90-2)
  • Structural Difference : Bromine and fluorine substituents are at positions 3 and 4, respectively.
5-Bromo-2-fluorobenzenesulphonyl chloride (CAS: 339370-40-0)
  • Functional Group Difference : Contains a sulfonyl chloride (-SO₂Cl) group instead of hydrazide.
  • Reactivity : Sulfonyl chlorides are highly reactive in forming sulfonamides or sulfonate esters, unlike hydrazides, which participate in condensation reactions .

Functional Group Variants

3-Bromo-5-fluorobenzaMide (CAS: 933585-20-7)
  • Structural Difference : Replaces the hydrazide (-CONHNH₂) with an amide (-CONH₂).
  • Applications : Amides are more stable toward hydrolysis compared to hydrazides, making them preferable in peptide-mimetic drug design .
3-Bromo-5-fluoroanisole (CAS: 29578-39-0)
  • Functional Group : Methoxy (-OCH₃) replaces the hydrazide.
  • Electronic Effects : The electron-donating methoxy group alters aromatic ring electrophilicity, reducing reactivity in electrophilic substitutions compared to electron-withdrawing hydrazides .

Complex Derivatives

3-Bromo-N′-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide (CAS: 304481-19-4)
  • Structural Complexity : Incorporates a nitro-substituted indole moiety.
  • Applications : Such derivatives are explored for antimicrobial or anticancer activity due to the nitro group’s redox-active properties and the indole scaffold’s biological relevance .

Data Table: Key Compounds and Properties

Compound Name CAS Number Functional Group Substituent Positions Key Applications
3-Bromo-5-fluorobenzohydrazide 1094510-55-0 Hydrazide (-CONHNH₂) 3-Br, 5-F Coordination chemistry
3-Bromo-4-fluorobenzohydrazide 929884-90-2 Hydrazide (-CONHNH₂) 3-Br, 4-F Synthetic intermediates
3-Bromo-5-fluorobenzaMide 933585-20-7 Amide (-CONH₂) 3-Br, 5-F Drug design
3-Bromo-5-fluoroanisole 29578-39-0 Methoxy (-OCH₃) 3-Br, 5-F Agrochemical synthesis
3-Bromo-N′-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide 304481-19-4 Hydrazide + nitroindole 3-Br, 5-F (benzene); 5-NO₂ (indole) Antimicrobial research

Research Findings and Trends

  • Reactivity : Bromine and fluorine substituents enhance electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .
  • Biological Activity : Hydrazide derivatives with nitro or heterocyclic groups (e.g., indole) show enhanced bioactivity due to improved target binding and metabolic stability .
  • Thermal Stability: Amide derivatives (e.g., 3-Bromo-5-fluorobenzaMide) generally exhibit higher thermal stability than hydrazides, as noted in thermogravimetric analyses of related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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